molecular formula C5H4O2<br>C5H4O2<br>C4H3OCHO B047365 Furfural CAS No. 98-01-1

Furfural

Cat. No.: B047365
CAS No.: 98-01-1
M. Wt: 96.08 g/mol
InChI Key: HYBBIBNJHNGZAN-UHFFFAOYSA-N
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Description

Furfural, also known as furan-2-carbaldehyde, is an organic compound with the formula C₅H₄O₂. It is a colorless liquid that often appears brown due to impurities. This compound is derived from agricultural byproducts such as corncobs, oat hulls, and sawdust. It is a member of the furan family and is known for its almond-like odor .

Mechanism of Action

Target of Action

Furfural, a versatile platform molecule derived from lignocellulosic biomass, has been identified as one of the most promising chemical platforms directly derived from biomass . It primarily targets microbial metabolism, acting as a key furan inhibitor . It acts synergistically with other inhibitors present in the hydrolysate, a product of biomass pretreatment .

Mode of Action

This compound’s mode of action is primarily toxic to microbial metabolism . It is known to inhibit microbial growth and interfere with subsequent fermentation for the production of renewable fuels and chemicals . As part of the microbial detoxification mechanism, this compound is converted into its respective alcohols, which are relatively less toxic to microbial metabolism .

Biochemical Pathways

This compound can be selectively converted into various fuels and high-value compounds due to its highly functional molecular structure . This includes furfuryl alcohol, γ-valerolactone, pentanediols, and nitrogen-containing compounds . This compound is also capable of generating corresponding cyclic ketones (cyclopent-3-ene-1,2-dione) as well as α-carbonyl aldehydes (2-oxopentanedial) via the fundamental steps of keto−enol tautomerism and hydrolytic ring-opening .

Pharmacokinetics

It is known that this compound is produced from agricultural resources containing xylose or xylan, such as wood wastes and corn cob . The production process involves a pretreatment step to make the lignocellulosic carbon bioavailable for microbial metabolism .

Result of Action

The hydrogenation of this compound is one of the most versatile reactions to upgrade furanic components to biofuels . It can lead to plenty of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl (tetrahydro)furan, lactones, levulinates, cyclopentanone (l), or diols, etc . The conversion of this compound into these products represents an attractive option for biomass valorization towards valuable chemicals and fuels .

Action Environment

The action of this compound is influenced by various environmental factors. Furthermore, the presence of inhibitors in the medium, a result of the biomass pretreatment process, can reduce the productivity of microbial biocatalysts and result in increased production costs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfural is primarily produced through the acid-catalyzed dehydration of pentose sugars, which are derived from hemicellulose. The process involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using agricultural residues. The process involves steaming the raw materials with dilute sulfuric acid under pressure in large rotary digesters. The this compound formed is continuously removed with steam and concentrated by distillation. The distillate separates into two layers, and the bottom layer, comprising wet this compound, is dried by vacuum distillation to obtain this compound of minimum 99 percent purity .

Comparison with Similar Compounds

Furfural is often compared with other furan derivatives such as:

Uniqueness: this compound is unique due to its ability to be derived from renewable biomass sources and its versatility in forming a wide range of valuable chemicals. Its production from agricultural residues makes it an environmentally friendly and sustainable compound .

Properties

IUPAC Name

furan-2-carbaldehyde
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InChI

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H
Source PubChem
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InChI Key

HYBBIBNJHNGZAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=COC(=C1)C=O
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Molecular Formula

C5H4O2, Array
Record name FURFURAL
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Related CAS

25067-38-3
Record name 2-Furancarboxaldehyde, homopolymer
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DSSTOX Substance ID

DTXSID1020647
Record name Furfural
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Molecular Weight

96.08 g/mol
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Physical Description

Furfural appears as colorless or reddish-brown mobile liquids with a penetrating odor. Flash points 140 °F. Denser than water and soluble in water. Vapors heavier than air. May be toxic by ingestion, skin absorption or inhalation., Liquid, Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]; [NIOSH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colourless to yellow oily liquid which browns on storage, pungent, sweet, bread-like, caramellic, cinnamon-almond-like flavour, odour resembles benzaldehyde, Colorless to amber liquid with an almond-like odor., Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.]
Record name FURFURAL
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Boiling Point

323.1 °F at 760 mmHg (NTP, 1992), 161.7 °C, 161.00 to 162.00 °C. @ 760.00 mm Hg, 162 °C, 323 °F
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Flash Point

140 °F (NTP, 1992), 60 °C, closed cup, 60 °C (140 °F) (Closed cup), 60 °C c.c., 140 °F
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URL https://www.cdc.gov/niosh/npg/npgd0297.html
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), Soluble in alcohol, ether; 8.3% soluble in water at 20 °C, Soluble in benzene, chloroform; very soluble in ethanol, acetone; miscible with ethyl ether, In water, 7.41X10+4 mg/L at 25 °C, 74.1 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.3, soluble in water; soluble in oils, miscible (in ethanol), 8%
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Record name 2-Furancarboxaldehyde
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Furfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.159 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1594 g/cu cm at 20 °C, Relative density (water = 1): 1.16, 1.153-1.162, 1.16
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Record name Furfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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URL https://www.osha.gov/chemicaldata/772
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0297.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (Air= 1), Relative vapor density (air = 1): 3.3
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Vapor Pressure

1 mmHg at 68 °F ; 3 mmHg at 86 °F; 10 mmHg at 122 °F (NTP, 1992), 2.21 [mmHg], Vapor pressure, kPa at 20 °C: 0.15, 2 mmHg
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Color/Form

Colorless, oily liquid ... Turns yellow to brown on exposure to air and light and resinifies, Colorless liquid (becomes reddish-brown on exposure to light and air)

CAS No.

98-01-1
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Melting Point

-33.7 °F (NTP, 1992), -38.1 °C, -37 °C, -36.5 °C, -34 °F
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Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
Name
1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one
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Synthesis routes and methods III

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
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Synthesis routes and methods IV

Procedure details

In a process disclosed by David J. Medeiros et al. in U.S. Pat. No. 4,533,743, aqueous pentose solution was reacted at high temperature and pressure in the presence of a mineral acid catalyst to maximize furfural yield and selectivity. The process utilized a plug flow reactor and a combination of four conditions: The concentration of pentose in the pentose-aqueous feed solution before entry into the reactor was between 1 and 10 percent by weight of the aqueous solution before the addition of acid; the concentration of the mineral acid in the reactor was between 0.05 and 0.2 normality before entry into the reactor; the reactor was operated at a temperature between 220° C. and 300° C.; and the residence time of the pentose in the reactor was between 0.5 and 100 seconds. The reactor pressure was high enough to prevent vaporization of the aqueous solutions at the high temperatures used, between about 1000 and 2000 psi (6.895 and 13.79 MPa). In one configuration of the process, furfural produced from a xylose stream was separated with a water immiscible extraction solvent. The yield of furfural was 66% after one pass. Because incomplete conversion of the xylose took place, the aqueous solution could be recycled for additional yield. The selectivity of the xylose converted was 73%. Faster flow rates increased selectivity at the expense of lowered conversion, suggesting that maximum yields using multiple cycles would reach 80-85%. In a second configuration, the aqueous xylose solution was mixed with an immiscible solvent, toluene, before reaction. The conversion was 98% and the yield was 71%.
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Synthesis routes and methods V

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
Name
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
Quantity
32 g
Type
reactant
Reaction Step One
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270 mL
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Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is furfural and how is it produced?

A: this compound (furan-2-carbaldehyde) is an aromatic aldehyde, appearing as a colorless to yellowish liquid with an almond-like odor. Industrially, it is primarily produced through the acid-catalyzed dehydration of xylose, a pentose sugar abundant in hemicellulose found in agricultural residues like corncob, sugarcane bagasse, and rice husk. [, ]

Q2: Can you elaborate on the role of acid catalysts in this compound production?

A: Acid catalysts play a crucial role in the dehydration of xylose to this compound. While traditional processes employed mineral acids like sulfuric acid, recent research has focused on more sustainable alternatives such as solid acid catalysts like SO42−/SnO2-attapulgite and p-toluenesulfonic acid (p-TsOH). These catalysts offer advantages such as ease of separation, recyclability, and reduced environmental impact. [, ]

Q3: Does the type of acid catalyst affect this compound yield and cellulose degradation during production?

A: Yes, the choice of acid catalyst significantly influences both this compound yield and the extent of cellulose degradation. Studies have revealed that while strong acids like FeCl3 and HCl enhance this compound production, they also lead to substantial cellulose decomposition. In contrast, AlCl3 demonstrates a more balanced approach, minimizing cellulose breakdown while maintaining a reasonable this compound yield. []

Q4: What is the significance of the this compound concentration in transformer oil?

A: this compound concentration in transformer oil is considered a reliable indicator of the aging condition of the transformer's insulation paper. As the paper ages, it degrades, releasing this compound into the oil. Monitoring the this compound content can help assess the remaining lifespan of the transformer and plan maintenance accordingly. [, ]

Q5: How does moisture affect this compound content in transformer oil?

A: Research indicates that moisture can significantly influence the this compound concentration in transformer oil. Higher moisture levels in the oil-paper insulation system promote this compound diffusion from the paper into the oil, leading to potentially misleadingly high this compound readings. This underscores the need for correction models to ensure accurate aging assessment, particularly after partial oil changes. [, ]

Q6: What are the key applications of this compound?

A: this compound's reactive nature makes it a valuable platform chemical. It serves as a precursor for various industrial chemicals, including furfuryl alcohol, tetrahydrofuran, and furan. These derivatives find extensive use in resins, polymers, solvents, and pharmaceuticals. [, , , , ]

Q7: How does this compound impact fermentation processes using lignocellulosic hydrolysates?

A: this compound, often present in lignocellulosic hydrolysates, exhibits inhibitory effects on microorganisms like Saccharomyces cerevisiae, commonly used for ethanol fermentation. It disrupts essential metabolic pathways, impacting growth and ethanol production. [, , ]

Q8: Which enzymes are particularly susceptible to this compound inhibition during fermentation?

A: Research has identified alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and pyruvate dehydrogenase (PDH) as key enzymes significantly inhibited by this compound. This inhibition disrupts crucial metabolic pathways, hindering efficient ethanol production. [, , ]

Q9: Can you elaborate on the mechanism of this compound inhibition on these enzymes?

A: this compound exerts its inhibitory effect through different mechanisms. It competitively inhibits both ADH and AlDH by competing with their natural substrates. Conversely, it displays mixed-mode inhibition on PDH. This multifaceted inhibition underscores the challenges posed by this compound in biofuel production. [, ]

Q10: How does this compound affect photo-fermentative hydrogen production using Rhodobacter capsulatus?

A: Similar to its impact on ethanol fermentation, this compound negatively affects photo-fermentative hydrogen production by Rhodobacter capsulatus. It reduces both the maximum hydrogen production rate and the total hydrogen yield, highlighting its broad inhibitory effect on microbial biofuel production. []

Q11: Are there methods to mitigate this compound's inhibitory effects in bioprocesses?

A: Research focuses on strategies like adaptive laboratory evolution, genetic engineering of more tolerant strains, and detoxification of hydrolysates to minimize this compound's negative impact and enhance biofuel production efficiency. [, ]

Q12: What about the environmental impact of this compound production and its waste streams?

A: Traditional this compound production generates significant waste streams, raising environmental concerns. Researchers are exploring sustainable solutions such as utilizing this compound residues for bioethanol production, adsorbing this compound from wastewater using materials like bagasse fly ash, and employing bioelectrochemical methods for wastewater treatment and energy recovery. [, , , ]

Q13: What are some promising research avenues for this compound in the future?

A: Future research focuses on developing even more efficient and environmentally benign this compound production processes, exploring novel catalytic materials, understanding this compound's biological interactions, and expanding its applications in various fields. [, , , ]

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